sEH Inhibition Potency: 2-Fluorophenoxy vs. 2-Chlorophenoxy and 3-Fluorophenoxy Analogs
The target compound inhibits human recombinant sEH with an IC₅₀ of 7 nM [1]. In the same assay system, the direct 2‑chlorophenoxy analog (2-(2-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide) exhibits an IC₅₀ of 38 nM, while the 3‑fluorophenoxy regioisomer shows an IC₅₀ of 24 nM [2]. The 2‑fluoro substitution therefore confers a 5.4‑fold and 3.4‑fold potency advantage, respectively.
| Evidence Dimension | sEH inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 7 nM |
| Comparator Or Baseline | 2‑Chlorophenoxy analog IC₅₀ = 38 nM; 3‑Fluorophenoxy analog IC₅₀ = 24 nM |
| Quantified Difference | 5.4‑fold (vs. 2‑Cl); 3.4‑fold (vs. 3‑F) |
| Conditions | Human recombinant sEH, baculovirus‑infected High Five cell S9 fraction, CMNPC substrate, fluorescence readout. |
Why This Matters
Researchers requiring maximal sEH engagement at low compound concentrations should prefer the 2‑fluorophenoxy variant to avoid potency losses inherent in common halogen or regioisomeric substitutions.
- [1] BindingDB, Entry BDBM50454596 (CHEMBL4203466): IC₅₀ = 7 nM for human sEH. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50454596 View Source
- [2] ChEMBL & BindingDB comparative data: 2‑chlorophenoxy and 3‑fluorophenoxy analogs tested under identical sEH assay conditions (ChEMBL IDs CHEMBL4203467, CHEMBL4203468). Available at: https://www.ebi.ac.uk/chembl/ View Source
